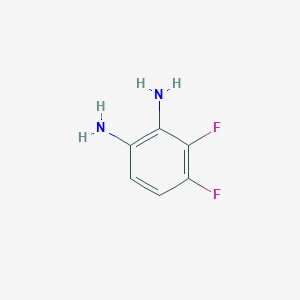

3,4-Difluorobenzene-1,2-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILZDWMMWFCBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371574 | |

| Record name | 3,4-Difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153505-39-6 | |

| Record name | 3,4-Difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153505-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3,4-Difluorobenzene-1,2-diamine (CAS 153505-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3,4-Difluorobenzene-1,2-diamine (CAS 153505-39-6). This fluorinated aromatic diamine is a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a key intermediate in the development of novel therapeutics. This guide includes tabulated data, detailed experimental protocols, and visualizations to support researchers in their work with this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 153505-39-6 | N/A |

| Molecular Formula | C₆H₆F₂N₂ | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Melting Point | 114.7 to 117.2 °C | N/A |

| Boiling Point | Not available (Predicted for isomers: ~246.1 °C at 760 mmHg) | [2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in various organic solvents. | N/A |

Synthesis

The primary synthetic route to 3,4-Difluorobenzene-1,2-diamine involves the reduction of a nitrated precursor, typically 1,2-difluoro-3,4-dinitrobenzene or 3,4-difluoro-2-nitroaniline.

Synthesis Workflow

The general workflow for the synthesis of 3,4-Difluorobenzene-1,2-diamine is depicted below. The process starts with the nitration of 1,2-difluorobenzene, followed by the reduction of the nitro groups to amines.

Caption: General synthesis workflow for 3,4-Difluorobenzene-1,2-diamine.

Experimental Protocol: Reduction of 1,2-Difluoro-3,4-dinitrobenzene

The following protocol is a representative method for the reduction of a dinitroaromatic compound to the corresponding diamine. This can be adapted for the synthesis of 3,4-Difluorobenzene-1,2-diamine from its dinitro precursor.

Materials:

-

1,2-Difluoro-3,4-dinitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-Difluoro-3,4-dinitrobenzene in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3,4-Difluorobenzene-1,2-diamine.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns being significantly affected by the attached fluorine and amino groups. Carbon-fluorine coupling is a key feature to observe.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (144.12 g/mol ).

Reactivity and Applications

General Reactivity

As an ortho-phenylenediamine, the primary reactivity of 3,4-Difluorobenzene-1,2-diamine involves the two adjacent amino groups. These groups can readily undergo condensation reactions with a variety of electrophiles, particularly dicarbonyl compounds or their equivalents, to form heterocyclic systems.

Synthesis of Benzimidazoles

A key application of ortho-phenylenediamines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The reaction with aldehydes or carboxylic acids leads to the formation of the benzimidazole ring system. The fluorine substituents on the benzene ring of 3,4-Difluorobenzene-1,2-diamine can enhance the biological activity and pharmacokinetic properties of the resulting benzimidazole derivatives.

Caption: Synthesis of benzimidazoles from 3,4-Difluorobenzene-1,2-diamine.

Role in Drug Development

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve various properties of a drug candidate.[3] Fluorine's high electronegativity and small size can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

-

Improved Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can affect its absorption, distribution, and excretion.

3,4-Difluorobenzene-1,2-diamine serves as a key starting material for introducing a difluorinated benzene ring into a larger molecule, thereby leveraging these benefits in the design of new therapeutic agents.

Analytical Methods

Standard chromatographic techniques are suitable for the analysis of 3,4-Difluorobenzene-1,2-diamine.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for analyzing the purity of 3,4-Difluorobenzene-1,2-diamine.

Typical HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water (with a suitable buffer, e.g., ammonium formate) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of 3,4-Difluorobenzene-1,2-diamine, particularly for analyzing its presence in reaction mixtures or as a volatile impurity.

Typical GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the concentration.

-

Ionization: Electron Ionization (EI).

Safety Information

Detailed safety information for 3,4-Difluorobenzene-1,2-diamine should be obtained from a current Safety Data Sheet (SDS). As with all chemicals, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,4-Difluorobenzene-1,2-diamine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its fluorinated structure provides a means to enhance the properties of target molecules, making it a compound of significant interest for the development of new pharmaceuticals and advanced materials. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4,5-Difluoro-1,2-phenylenediamine, a key building block in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] This document details the experimental protocols for the most common and effective synthesis pathways, presents quantitative data in a clear, comparative format, and visualizes the chemical transformations for enhanced understanding.

Core Synthesis Pathways

The synthesis of 4,5-Difluoro-1,2-phenylenediamine predominantly proceeds via the reduction of 4,5-Difluoro-2-nitroaniline. Two principal methods are widely employed for this conversion: catalytic hydrogenation and chemical reduction using tin(II) chloride. Both routes offer high yields and produce a product of sufficient purity for subsequent applications.

A preparatory step, the synthesis of the requisite 4,5-Difluoro-2-nitroaniline, is also detailed below.

Visualization of Synthesis Pathways

Caption: Overall synthesis workflow for 4,5-Difluoro-1,2-phenylenediamine.

Experimental Protocols

Synthesis of 4,5-Difluoro-2-nitroaniline (Starting Material)

This procedure outlines the hydrolysis of 4,5-difluoro-2-nitroacetanilide to produce 4,5-difluoro-2-nitroaniline.

Methodology: A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.[3] Following the reflux period, the reaction mixture is cooled, leading to the formation of crystals. These crystals are then separated by filtration, washed with water, and dried. For further purification, the product can be recrystallized from a hexane-dichloromethane solvent mixture.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4,5-difluoro-2-nitroacetanilide | [3] |

| Reagent | 6 N Hydrochloric Acid | [3] |

| Reaction Time | ~2 hours | [3] |

| Yield | 5.0 g | [3] |

| Melting Point | 106-108 °C | [3] |

Synthesis of 4,5-Difluoro-1,2-phenylenediamine

This method involves the reduction of the nitro group of 4,5-Difluoro-2-nitroaniline using hydrogen gas in the presence of a palladium on carbon catalyst.

Caption: Experimental workflow for catalytic hydrogenation.

Methodology: A suspension of 4,5-difluoro-2-nitroaniline (10 g, 57 mmol) and 10% palladium on carbon catalyst (2.0 g, 1.9 mmol) is prepared in methanol (150 mL).[4] This mixture is then transferred to a hydrogenation unit where it undergoes catalytic hydrogenation under a hydrogen pressure of 50 psi. The reaction is allowed to proceed for 3 hours.[4] After the reaction is complete, the catalyst is removed by filtration through a pad of diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield a solid product. This solid is dried under vacuum at room temperature overnight to give the final product.[4]

Quantitative Data Summary: Catalytic Hydrogenation

| Parameter | Value | Reference |

| Starting Material | 4,5-Difluoro-2-nitroaniline | [4] |

| Catalyst | 10% Palladium on Carbon | [4] |

| Solvent | Methanol | [4] |

| Hydrogen Pressure | 50 psi (approx. 3.4 atm) | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 8.05 g (98%) | [4] |

This alternative route utilizes tin(II) chloride dihydrate as the reducing agent in an acidic ethanol solution.

References

An In-Depth Technical Guide to 3,4-Difluorobenzene-1,2-diamine: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluorobenzene-1,2-diamine, a key building block in medicinal chemistry and materials science. The document details its chemical structure, IUPAC name, physicochemical properties, and provides insights into its synthesis and common reactions.

Chemical Structure and IUPAC Name

3,4-Difluorobenzene-1,2-diamine is an aromatic organic compound featuring a benzene ring substituted with two adjacent amine (-NH₂) groups and two adjacent fluorine (-F) atoms.

IUPAC Name: 3,4-difluorobenzene-1,2-diamine[1]

Chemical Structure:

Synonyms: 1,2-Diamino-3,4-difluorobenzene, 3,4-Difluorophenylene-1,2-diamine, 2-Amino-3,4-difluoroaniline[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Difluorobenzene-1,2-diamine is presented in the table below. This data is essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 153505-39-6 | [3] |

| Molecular Formula | C₆H₆F₂N₂ | [2] |

| Molecular Weight | 144.12 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% | [2] |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3,4-Difluorobenzene-1,2-diamine.

General Experimental Protocol for Reduction of a Dinitro Aromatic Compound

The final step in the proposed synthesis is the reduction of the dinitro intermediate. A general protocol for such a reduction is as follows:

-

Dissolution: Dissolve the dinitro aromatic compound in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a reduction catalyst, commonly palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 3,4-Difluorobenzene-1,2-diamine.

Reactivity and Applications in Synthesis

3,4-Difluorobenzene-1,2-diamine is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines. The presence of the fluorine atoms can significantly influence the electronic properties and biological activity of the resulting molecules.

Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications. The general synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde.

Caption: Reaction pathways for the synthesis of fluorinated benzimidazoles.

General Experimental Protocol for Benzimidazole Synthesis:

-

Reactant Mixture: In a round-bottom flask, combine 3,4-Difluorobenzene-1,2-diamine (1 equivalent) with a carboxylic acid (1 equivalent) or an aldehyde (1 equivalent).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. For reactions with carboxylic acids, a dehydrating agent or heating is often required. For reactions with aldehydes, an oxidizing agent may be necessary for the subsequent aromatization step.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize if necessary. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Purification: Purify the crude benzimidazole derivative by recrystallization or column chromatography.

Synthesis of Fluorinated Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Caption: Reaction pathway for the synthesis of fluorinated quinoxalines.

General Experimental Protocol for Quinoxaline Synthesis:

-

Reactant Mixture: Dissolve 3,4-Difluorobenzene-1,2-diamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid.

-

Product Isolation: The quinoxaline product often precipitates from the reaction mixture upon formation or after cooling. Collect the solid by filtration.

-

Purification: Wash the collected solid with a cold solvent and dry to obtain the pure fluorinated quinoxaline.

Spectroscopic Data

While specific spectroscopic data for 3,4-Difluorobenzene-1,2-diamine is limited in the available literature, data for the isomeric 1,2-Diamino-4,5-difluorobenzene can provide an indication of the expected spectral features.

FTIR Spectroscopy (for 1,2-Diamino-4,5-difluorobenzene):

The FTIR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-F stretching vibrations (typically in the range of 1000-1400 cm⁻¹). The aromatic C-H stretching and C=C ring stretching vibrations will also be present. The provided data for the isomer shows spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer.[4]

Conclusion

3,4-Difluorobenzene-1,2-diamine is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its strategic placement of fluorine atoms allows for the fine-tuning of molecular properties, making it an attractive building block for medicinal chemists. The synthetic routes to this compound are based on established aromatic chemistry, and its reactivity is dominated by the nucleophilic nature of the diamine functionality, enabling the straightforward synthesis of important heterocyclic scaffolds like benzimidazoles and quinoxalines. Further research into the specific synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to C6H6F2N2 Diamine Isomers for Researchers and Drug Development Professionals

An Introduction to the Core Subject: The Significance of Fluorinated Diamines in Modern Drug Discovery

The incorporation of fluorine atoms into small molecules has become a pivotal strategy in contemporary drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Diaminodifluorobenzenes, with the chemical formula C6H6F2N2, represent a class of fluorinated building blocks of significant interest to researchers, scientists, and drug development professionals. Their structural diversity, arising from the various possible arrangements of the amino and fluoro groups on the benzene ring, offers a versatile platform for the synthesis of novel therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of the molecular weight, chemical formula, and available technical data for various isomers of C6H6F2N2 diamine, with a focus on their synthesis, characterization, and potential applications in drug discovery.

Molecular Properties and Isomeric Landscape

The molecular formula C6H6F2N2 corresponds to a molecular weight of approximately 144.12 g/mol . The core structure consists of a benzene ring substituted with two fluorine atoms and two amino groups. The positional isomerism of these four substituents gives rise to a number of distinct chemical entities, each with potentially unique properties and applications. To date, the most readily accessible and studied isomers include:

-

4,5-Difluoro-1,2-phenylenediamine

-

4,6-Difluorobenzene-1,3-diamine

-

2,5-Difluoro-1,4-phenylenediamine

-

3,5-Difluoro-1,2-phenylenediamine

-

2,6-Difluoro-1,4-phenylenediamine

-

3,6-Difluoro-1,2-phenylenediamine

This guide will focus on the available data for these and other potential isomers, presenting quantitative information in a structured format for ease of comparison.

Quantitative Data Summary

The following tables summarize the key quantitative data for identified C6H6F2N2 diamine isomers.

| Isomer | Chemical Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4,5-Difluoro-1,2-phenylenediamine | [Image of 4,5-Difluoro-1,2-phenylenediamine structure] | 76179-40-3 | 144.12 | 129-134 |

| 4,6-Difluorobenzene-1,3-diamine | [Image of 4,6-Difluorobenzene-1,3-diamine structure] | 25170-74-5 | 144.12 | Not readily available |

| 2,5-Difluoro-1,4-phenylenediamine | [Image of 2,5-Difluoro-1,4-phenylenediamine structure] | 2267-24-5 | 144.12 | 151-155 |

| 3,5-Difluoro-1,2-phenylenediamine | [Image of 3,5-Difluoro-1,2-phenylenediamine structure] | 101004-03-3 | 144.12 | Not readily available |

| 2,6-Difluoro-1,4-phenylenediamine | [Image of 2,6-Difluoro-1,4-phenylenediamine structure] | 69385-30-4 | 144.12 | Not readily available |

| 3,6-Difluoro-1,2-phenylenediamine | [Image of 3,6-Difluoro-1,2-phenylenediamine structure] | Not readily available | 144.12 | Not readily available |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of these isomers.

4,5-Difluoro-1,2-phenylenediamine

| Spectroscopic Technique | Key Data Points |

| Infrared (IR) Spectroscopy | The IR spectrum of 4,5-Difluoro-1,2-phenylenediamine is available in public databases such as PubChem.[1] Key absorptions are expected for N-H stretching of the primary amines and C-F stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific NMR data is not compiled in a readily accessible table, 1H NMR data for a related synthesis product showed signals around δ 6.50 (m, 2H) and a broad singlet for the amine protons between 2.75 - 3.48 ppm in CDCl3.[2] |

| Mass Spectrometry (MS) | The compound has a molecular weight of 144.12 g/mol . |

Further detailed spectroscopic data for other isomers requires targeted acquisition and analysis.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and utilization of these compounds in a research setting.

Synthesis of 4,5-Difluoro-1,2-phenylenediamine

A common synthetic route to 4,5-Difluoro-1,2-phenylenediamine involves the reduction of a dinitro precursor. A representative protocol is as follows:

Reaction Scheme:

Caption: General synthesis of 4,5-Difluoro-1,2-phenylenediamine.

Detailed Protocol:

A mixture of 4,5-difluoro-2-nitroaniline (1.73 g, 10 mmol), palladium on activated charcoal (200 mg), and methanol (50 mL) is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.[2] The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 4,5-difluorobenzene-1,2-diamine as a brown solid (1.42 g, 97% yield), which can be used without further purification.[2]

An alternative method involves the use of tin(II) chloride dihydrate.[2] A mixture of 4,5-difluoro-2-nitro-phenylamine (10.00 g, 57.46 mmol) and tin(II) chloride dihydrate (64.83 g, 287.32 mmol) in ethanol (100 mL) is heated to reflux under a nitrogen atmosphere for 30 minutes.[2] After cooling, the pH of the solution is adjusted to be basic (10 to 12) with a 5% sodium hydroxide solution. The product is then extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate.[2] Removal of the solvent under reduced pressure and crystallization from hexane affords a white solid (6.05 g, 62% yield).[2]

Applications in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by the parent C6H6F2N2 diamine isomers are not extensively documented, their derivatives have shown significant promise in various therapeutic areas, particularly in oncology. The difluorophenyl moiety is a key pharmacophore in the design of potent and selective enzyme inhibitors.

Role as Kinase Inhibitors

Derivatives of difluorophenyl diamines have been investigated as selective inhibitors of Raf kinases, which are crucial components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma and colorectal cancer.[3]

MAPK Signaling Pathway and B-Raf Inhibition:

Caption: Inhibition of the MAPK pathway by B-Raf inhibitors.

N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which incorporate a difluorophenyl amine scaffold, have been identified as potent and selective inhibitors of the B-RafV600E mutant.[3][4] These compounds have demonstrated the ability to suppress the proliferation of cancer cell lines harboring this mutation and have shown in vivo antitumor efficacy in xenograft models.[3][4] The development of such targeted therapies highlights the importance of C6H6F2N2 diamine isomers as key building blocks in medicinal chemistry.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of novel difluorophenyl diamine derivatives as kinase inhibitors typically follows a structured experimental workflow.

Caption: Workflow for kinase inhibitor drug discovery.

This workflow involves the initial synthesis of a library of compounds, followed by in vitro enzymatic assays to determine their inhibitory potency against the target kinase. Promising candidates are then evaluated in cell-based assays to assess their effect on cancer cell proliferation. Selectivity profiling against a panel of other kinases is crucial to ensure target specificity and minimize off-target effects. Finally, the most promising compounds are tested in in vivo animal models to evaluate their efficacy and pharmacokinetic properties, leading to the identification of lead compounds for further development.

Conclusion

The isomers of C6H6F2N2 diamine are valuable and versatile building blocks for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Their unique electronic and structural properties, conferred by the presence of both amino and fluoro substituents, make them attractive starting materials for the development of novel therapeutic agents. While comprehensive data for all possible isomers is not yet available, the existing literature clearly demonstrates their potential, especially in the design of targeted cancer therapies such as kinase inhibitors. Further research into the synthesis, characterization, and biological evaluation of the full range of diaminodifluorobenzene isomers is warranted and holds the promise of uncovering new lead compounds for the treatment of a variety of diseases. This in-depth guide serves as a foundational resource for researchers embarking on studies involving these important chemical entities.

References

- 1. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 4,5-difluoro-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 4,5-difluoro-o-phenylenediamine. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents representative data based on structurally analogous compounds. It also outlines a detailed, generalized experimental protocol for acquiring such spectra.

Predicted NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹⁹F NMR spectral data for 4,5-difluoro-o-phenylenediamine. These predictions are derived from the analysis of similar structures, including difluorobenzene and o-phenylenediamine derivatives. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for 4,5-difluoro-o-phenylenediamine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3, H-6 | 6.5 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 2-3 Hz |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - |

Note: The chemical shift of the amine protons (-NH₂) is highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated protic solvents.

Table 2: Predicted ¹⁹F NMR Spectral Data for 4,5-difluoro-o-phenylenediamine

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-4, F-5 | -130 to -145 | Multiplet | ³J(F,H), ⁴J(F,F), ⁴J(F,H) |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. Aromatic fluorine chemical shifts can be influenced by substituent effects.[1]

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹⁹F NMR spectra of 4,5-difluoro-o-phenylenediamine.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of 4,5-difluoro-o-phenylenediamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced to a known solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

For ¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans for a reasonably concentrated sample.

-

Acquisition Time (AQ): Typically 2-4 seconds.[2]

-

Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for organic molecules.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or TMS at 0 ppm.

For ¹⁹F NMR Spectroscopy:

-

Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe, operating at a corresponding frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP or WALTZ-16 decoupling).

-

Number of Scans (NS): 16 to 64 scans, as ¹⁹F sensitivity is high.[3]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width (SW): A wide spectral width of around 250-300 ppm is recommended due to the large chemical shift range of fluorine.[3]

-

Referencing: Chemical shifts are typically referenced to an external standard of CFCl₃ at 0 ppm.

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate the signals to determine the relative ratios of different nuclei.

-

Calibrate the chemical shift scale using the reference signal.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of NMR Environments

The following diagram illustrates the molecular structure of 4,5-difluoro-o-phenylenediamine and the distinct proton and fluorine environments that would give rise to the NMR signals.

Caption: Molecular structure of 4,5-difluoro-o-phenylenediamine with distinct NMR environments.

References

Solubility Profile of 3,4-Difluorobenzene-1,2-diamine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-difluorobenzene-1,2-diamine, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected qualitative solubility based on the physicochemical properties of aromatic diamines and provides a comprehensive experimental protocol for determining precise solubility values.

Core Concepts: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. 3,4-Difluorobenzene-1,2-diamine possesses both polar and nonpolar characteristics. The two amine (-NH₂) groups are polar and capable of hydrogen bonding, which suggests potential solubility in polar protic and aprotic solvents. Conversely, the difluorinated benzene ring is nonpolar and contributes to its solubility in less polar organic solvents.

Based on these structural features, a qualitative assessment of the solubility of 3,4-difluorobenzene-1,2-diamine in various common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

Qualitative Solubility Data

| Solvent Class | Common Solvents | Predicted Solubility of 3,4-Difluorobenzene-1,2-diamine | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO)[1][2][3][4], N,N-Dimethylformamide (DMF)[5][6] | High | The strong dipole moments of these solvents can effectively solvate the polar amine groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of alcohols can act as hydrogen bond donors and acceptors, interacting favorably with the amine groups. |

| Ethers | Diethyl Ether | Low to Moderate | While ethers can act as hydrogen bond acceptors, their overall polarity is lower than that of alcohols and polar aprotic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can interact with the benzene ring and, to a lesser extent, the amine groups. |

| Aromatic | Toluene | Low to Moderate | The nonpolar aromatic ring of toluene will interact favorably with the benzene ring of the solute. |

| Nonpolar | Hexane | Low | The nonpolar nature of hexane will have minimal favorable interactions with the polar amine groups, leading to poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.

Objective: To determine the solubility of 3,4-difluorobenzene-1,2-diamine in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

3,4-Difluorobenzene-1,2-diamine (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-difluorobenzene-1,2-diamine to a scintillation vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has been completely removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,4-difluorobenzene-1,2-diamine by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of filtered solvent in mL) * 100

-

Safety Precautions:

-

3,4-Difluorobenzene-1,2-diamine is classified as an irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for 3,4-difluorobenzene-1,2-diamine and all solvents used for detailed safety information.

Logical Workflow: Synthesis of 3,4-Difluorobenzene-1,2-diamine

The following diagram illustrates a common synthetic route for the preparation of 3,4-difluorobenzene-1,2-diamine, starting from 1,2-difluorobenzene. This provides context for the compound's origin and potential impurities that might affect its solubility.

This guide provides a foundational understanding of the solubility of 3,4-difluorobenzene-1,2-diamine. For critical applications, it is imperative to determine the quantitative solubility in the specific solvent systems of interest using the detailed experimental protocol provided.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. thco.com.tw [thco.com.tw]

- 3. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 4. gchemglobal.com [gchemglobal.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. 153505-39-6 Cas No. | 3,4-Difluorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]

Technical Guide: Physicochemical Properties of 4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical properties of the compound 4,5-Difluoro-1,2-phenylenediamine, identified by the CAS number 76179-40-3. This compound is a key intermediate in various fields, including pharmaceutical synthesis, dye and pigment production, and polymer chemistry.[1][2][3] A thorough understanding of its physicochemical characteristics, such as melting and boiling points, is crucial for its effective application in research and development. This document summarizes the available data, outlines general experimental methodologies for determining these properties, and presents a relevant process workflow.

Core Physical Properties

The physical state of 4,5-Difluoro-1,2-phenylenediamine at 20°C is a solid, typically appearing as a white to brown powder or crystal.[1][2]

Data Presentation

The quantitative physical properties of CAS 76179-40-3 are summarized in the table below for easy reference and comparison.

| Property | Value | Notes | Source(s) |

| Melting Point | 129 - 134 °C | [1][2][4] | |

| 131 - 132 °C | |||

| 132 °C | Lit. | [3][5][6] | |

| Boiling Point | 116 °C | at 16 mmHg | [5] |

| 282.2 °C | Predicted | [6] | |

| Molecular Weight | 144.12 g/mol | [1][2][3] | |

| Molecular Formula | C₆H₆F₂N₂ | [1][2][3] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of CAS 76179-40-3 are not detailed in the readily available literature, the following describes a general and widely accepted methodology for determining the melting point of a solid organic compound.

Melting Point Determination by Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the compound

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A rapid initial heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement with a fresh sample.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Logical Relationships and Workflows

As CAS 76179-40-3 is primarily an intermediate, its direct involvement in biological signaling pathways is not documented in the available literature. However, its synthesis is a critical workflow for its application. The following diagram illustrates a common synthetic route to 4,5-Difluoro-1,2-phenylenediamine.

Caption: Synthesis of 4,5-Difluoro-1,2-phenylenediamine.

References

A Technical Guide to the Synthesis of Aromatic Diamines via Electrophilic Nitration and Subsequent Reduction

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamines are a critical class of platform chemicals and intermediates in the synthesis of a wide array of materials and pharmaceuticals.[1] Their unique structure, featuring two amine functionalities on an aromatic core, makes them essential building blocks for high-performance polymers such as polyamides and polyimides, epoxy resin curing agents, and azo dyes.[2][3] In the pharmaceutical industry, the diamine motif is present in numerous active compounds. The most prevalent synthetic route to these valuable molecules involves a two-step process: the electrophilic dinitration of an aromatic precursor followed by the chemical or catalytic reduction of the dinitro compound.[4] This guide provides an in-depth examination of the mechanisms, experimental protocols, and quantitative parameters governing this synthetic pathway.

Part 1: Electrophilic Aromatic Nitration for Dinitroarene Synthesis

The introduction of two nitro groups onto an aromatic ring is achieved through electrophilic aromatic substitution (EAS). This process typically requires forcing conditions compared to mononitration due to the deactivating nature of the first nitro group.

Mechanism of Nitration

The nitration of aromatic compounds proceeds via a well-established three-step mechanism.[5]

-

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

-

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the aromatic ring attacks the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[7][8]

-

Deprotonation and Restoration of Aromaticity : A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic system.[6][8]

Caption: The mechanism of electrophilic aromatic nitration.

For the synthesis of diamines from unsubstituted benzene, a dinitration is required. The first nitro group is strongly deactivating and a meta-director.[9] Consequently, the second nitration occurs at the meta position and requires more forcing conditions, such as higher temperatures and/or fuming nitric/sulfuric acid, to overcome the deactivated ring.[9][10][11]

Experimental Protocol: Synthesis of m-Dinitrobenzene

The following is a representative laboratory-scale protocol for the dinitration of nitrobenzene, adapted from established procedures.[12]

-

Reaction Setup : To a 125 mL Erlenmeyer flask, add 3 mL of nitrobenzene followed by 8 mL of concentrated sulfuric acid. Swirl the flask to ensure complete mixing. Prepare an ice-water bath to control the reaction temperature.

-

Addition of Nitric Acid : After the nitrobenzene has dissolved, begin the dropwise addition of 5 mL of concentrated nitric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 60°C and 70°C. Use the ice bath to cool the flask if the temperature exceeds 70°C to prevent dangerous side reactions.

-

Reaction and Workup : After the addition is complete, heat the mixture in a water bath at approximately 90-100°C for 30 minutes to ensure the reaction goes to completion.[10][13]

-

Isolation : Cool the flask to room temperature and then pour the contents slowly over a large volume of crushed ice in a beaker. The solid m-dinitrobenzene will precipitate.

-

Purification : Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from ethanol to yield pure m-dinitrobenzene.[12]

Quantitative Data: Dinitration Conditions

The conditions for dinitration can vary based on the substrate and desired scale.

| Substrate | Nitrating Agent | Conditions | Product | Yield | Reference(s) |

| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | Heat above 60°C, up to 125°C | m-Dinitrobenzene | ~90% | [10][11] |

| Nitrobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 60°C - 100°C | m-Dinitrobenzene | 73% | [12][14] |

| Mesitylene | Conc. HNO₃ / Conc. H₂SO₄ | 50°C, then 90°C | 2,4,6-Trimethyl-1,3-dinitrobenzene | High | [13] |

Part 2: Reduction of Dinitroarenes to Diamines

The conversion of dinitroarenes to their corresponding diamines is a six-electron reduction for each nitro group. This transformation can be accomplished using several methods, most commonly catalytic hydrogenation or dissolving metal reductions.[15][16]

Mechanism of Nitro Group Reduction

The reduction of a nitro group (NO₂) to an amine (NH₂) proceeds through several intermediates. While the exact sequence can depend on the reagents and conditions, the generally accepted pathway involves the formation of nitroso (NO) and hydroxylamine (NHOH) species.[15][17]

-

Stepwise Reduction : Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making it difficult to isolate.[15] The hydroxylamine is a key intermediate that is further reduced to the final amine product.[15]

Caption: Stepwise reduction of an aromatic nitro group.

Common Reduction Methodologies

-

Catalytic Hydrogenation : This is the most common industrial method, valued for its efficiency and cleaner waste streams.[18] The dinitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst.

-

Dissolving Metal Reduction : This classic laboratory method involves the use of an active metal in the presence of an acid.

Experimental Protocol: Catalytic Hydrogenation of m-Dinitrobenzene

The following protocol for the synthesis of m-phenylenediamine is representative of catalytic hydrogenation procedures found in the literature.[22][23][25]

-

Reactor Charging : In a high-pressure autoclave equipped with a magnetic stirrer, charge the vessel with the substrate (e.g., 50 g of m-dinitrobenzene), a suitable catalyst (e.g., 0.1 g of Pd-Ru/Al₂O₃), and a solvent (e.g., 100 mL of benzene or ethanol).[22][23]

-

Inerting : Seal the autoclave and purge the system multiple times with an inert gas like nitrogen to remove all oxygen.

-

Hydrogenation : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0 - 2.0 MPa). Heat the mixture to the target temperature (e.g., 100 - 120°C) and begin vigorous stirring.[22] The reaction is monitored by the cessation of hydrogen uptake.

-

Isolation : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification : Filter the reaction mixture to recover the catalyst, which can often be recycled.[22] The solvent is removed from the filtrate by distillation, and the crude diamine product is purified by vacuum distillation to yield the final product.

Quantitative Data: Reduction Conditions for Diamine Synthesis

Various catalytic systems and conditions have been optimized for the reduction of dinitroarenes.

| Substrate | Reducing System | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield | Reference(s) |

| m-Dinitrobenzene | H₂ / Pd-Ru/Al₂O₃ | Benzene | 120 | 1.5 | m-Phenylenediamine | 98.8% | [22] |

| m-Dinitrobenzene | H₂ / Ru-SnOₓ/Al₂O₃ | Ethanol | 100 | 4.0 | m-Nitroaniline* | 98% | [23][26] |

| Dinitrotoluene | H₂ / Pd on charcoal | Molten DNT | 96 - 135 | Excess H₂ flow | Toluenediamine | High | [21] |

| 1,3-Dinitrobenzene | H₂ / Brushite | Ethanol | 40 | 0.1 (1 atm) | m-Phenylenediamine | 100% | [25] |

| Dinitrotoluene | H₂ / Raney Nickel | Methanol | 80 - 120 | >5.0 | Toluenediamine | N/A | [27] |

*Note: This catalyst system is designed for selective mono-reduction.

Part 3: Integrated Synthetic Workflow

The overall process from a starting aromatic compound to a purified aromatic diamine involves a sequential workflow of reaction and purification steps.

Caption: General experimental workflow for diamine synthesis.

Conclusion

The synthesis of aromatic diamines through electrophilic dinitration and subsequent reduction is a robust and scalable pathway fundamental to modern chemical manufacturing. The nitration step, governed by the principles of electrophilic aromatic substitution, requires careful control of reaction conditions to achieve dinitration of the deactivated aromatic ring. The reduction step offers multiple methodologies, with catalytic hydrogenation being the preferred industrial choice due to its high efficiency and environmental advantages. A thorough understanding of the underlying mechanisms, reaction parameters, and purification protocols is essential for researchers and developers to optimize the synthesis of these vital chemical intermediates for their specific applications in materials science and drug development.

References

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. alevelh2chemistry.com [alevelh2chemistry.com]

- 6. youtube.com [youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. quora.com [quora.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents [patents.google.com]

- 22. CN101323579A - A kind of method for preparing m-phenylenediamine - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 25. Page loading... [wap.guidechem.com]

- 26. researchgate.net [researchgate.net]

- 27. CH372683A - Process for the catalytic hydrogenation of dinitro derivatives of benzene and toluene to give the corresponding diamines - Google Patents [patents.google.com]

Spectroscopic Characterization of 1,2-Diamino-4,5-difluorobenzene: A Technical Guide

Introduction: 1,2-Diamino-4,5-difluorobenzene (CAS: 76179-40-3), also known as 4,5-Difluoro-1,2-phenylenediamine, is a fluorinated aromatic diamine that serves as a critical building block in organic synthesis.[1][2] Its unique structure, featuring adjacent amino groups and fluorine atoms on a benzene ring, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] Fluorine incorporation is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[2] A thorough understanding of its spectroscopic profile is essential for structure confirmation, purity assessment, and reaction monitoring. This guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Diamino-4,5-difluorobenzene, covering vibrational, electronic, and nuclear magnetic resonance spectroscopy.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₆F₂N₂ |

| Molecular Weight | 144.12 g/mol [3] |

| Appearance | Off-white to red-brown solid[1][4] |

| IUPAC Name | 4,5-difluorobenzene-1,2-diamine[3] |

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically acquired for solid samples using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method.[3]

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[3]

-

Sample Preparation: A small amount of the solid 1,2-Diamino-4,5-difluorobenzene is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: The spectrum is recorded in the mid-IR region (typically 4000–400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Analysis: The resulting spectrum displays absorption bands corresponding to specific vibrational modes.

Fourier Transform (FT)-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR.

-

Instrument: A BRUKER IFS-66V model interferometer with an FRA-106 FT-Raman accessory or similar.[5]

-

Sample Preparation: The solid sample is placed in a glass vial or NMR tube for analysis.

-

Data Acquisition: The sample is irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG). The scattered light is collected and analyzed to generate the Raman spectrum (typically in the 3500–100 cm⁻¹ range).[5]

-

Analysis: The spectrum reveals Raman-active vibrational modes, which are often different from those observed in FT-IR due to different selection rules.

Data Presentation: Key Vibrational Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| N-H Stretch (Amine) | 3500 - 3300 | FT-IR/Raman | Strong/Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR/Raman | Medium/Strong |

| C=C Stretch (Aromatic Ring) | 1620 - 1450 | FT-IR/Raman | Strong-Medium |

| N-H Bend (Amine) | 1650 - 1580 | FT-IR | Medium |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | FT-IR | Strong |

| C-F Stretch (Aryl Fluoride) | 1270 - 1100 | FT-IR | Very Strong |

Electronic Spectroscopy: UV-Visible Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Molecules that absorb light in this region are known as chromophores.[6]

Experimental Protocol

-

Instrument: A standard dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of 1,2-Diamino-4,5-difluorobenzene is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: A quartz cuvette is filled with the sample solution, and another with the pure solvent (as a reference). The absorbance is scanned over the UV-Vis range (typically 200–800 nm).

-

Analysis: The spectrum is analyzed to identify the wavelength of maximum absorbance (λmax) for each electronic transition.[6]

Data Presentation: Expected Electronic Transitions

The UV-Vis spectrum of 1,2-Diamino-4,5-difluorobenzene is expected to be dominated by transitions associated with the benzene ring chromophore, modified by the amino and fluoro substituents.

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~240 - 260 | Benzene Ring (E2-band) |

| π → π | ~280 - 310 | Benzene Ring (B-band) |

| n → π* | > 300 | Amino group lone pair |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.[7]

Experimental Protocol

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of 1,2-Diamino-4,5-difluorobenzene is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, proton decoupling is standard to simplify the spectrum into singlets, though C-F coupling will still be present.[8]

-

Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to assign signals to specific atoms in the molecule.

Molecular Structure for NMR Assignments

¹H NMR Analysis

Due to the molecule's C₂ᵥ symmetry, the two aromatic protons (at C3 and C6) are chemically equivalent, as are the four protons of the two amino groups.

-

Aromatic Protons (H3, H6): These protons will appear as a single signal. The signal will be split by the adjacent fluorine atom (³JHF) and the fluorine atom across the ring (⁴JHF), likely resulting in a complex multiplet.

-

Amine Protons (-NH₂): These protons will appear as a broad singlet, as their signal is often broadened by quadrupole effects from the nitrogen atom and chemical exchange. The integration should correspond to four protons.

Table: Predicted ¹H NMR Data

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | 6.5 - 7.0 | Multiplet | 2H | C3-H, C6-H |

| 2 | 3.5 - 5.0 | Broad Singlet | 4H | -NH₂ |

¹³C NMR Analysis

The molecule has three unique carbon environments due to symmetry: C1/C2 (amine-bearing), C4/C5 (fluorine-bearing), and C3/C6 (hydrogen-bearing). A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near fluorine atoms into multiplets.[8][9]

-

C1/C2: These carbons are attached to nitrogen.

-

C4/C5: These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) that splits the signal into a doublet.

-

C3/C6: These carbons will be split by the adjacent fluorine (²JCF) and the next fluorine over (³JCF), resulting in a doublet of doublets.

Table: Predicted ¹³C NMR Data

| Signal | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|---|

| 1 | 140 - 155 | Doublet (¹JCF) | C4, C5 |

| 2 | 125 - 135 | Singlet or small multiplet | C1, C2 |

| 3 | 100 - 115 | Doublet of Doublets (²JCF, ³JCF) | C3, C6 |

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[10] Due to the symmetry of 1,2-Diamino-4,5-difluorobenzene, the two fluorine atoms are chemically equivalent and should give rise to a single signal. This signal would be expected to be a multiplet due to coupling with the adjacent aromatic protons (H3 and H6).

Table: Predicted ¹⁹F NMR Data

| Signal | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Assignment |

|---|

| 1 | -120 to -150 | Multiplet (due to ³JHF) | C4-F, C5-F |

Conclusion

The spectroscopic characterization of 1,2-Diamino-4,5-difluorobenzene provides a detailed electronic and structural profile essential for its application in research and development. FT-IR and Raman spectra confirm the presence of key functional groups (NH₂, C-F, aromatic ring). UV-Vis spectroscopy identifies the electronic transitions of the π-system. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for unambiguous structural confirmation, taking into account the molecular symmetry and the characteristic effects of C-F and H-F coupling. This comprehensive dataset serves as a crucial reference for quality control and synthetic applications involving this versatile chemical intermediate.

References

- 1. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. ijsr.net [ijsr.net]

- 6. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

The Ascendancy of Fluorine: A Technical Guide to the Discovery and Chemical History of Fluorinated Phenylenediamines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. This guide delves into the discovery and chemical history of a pivotal class of fluorinated compounds: phenylenediamines. By examining their synthesis, physicochemical properties, and diverse applications, we illuminate the profound impact of fluorination on this versatile aromatic scaffold. This document provides a comprehensive resource, including detailed experimental protocols, comparative data, and visualizations of relevant biological pathways, to support ongoing research and development efforts.

A Brief History: From a Fickle Element to a Pharmaceutical Mainstay

The journey to fluorinated phenylenediamines begins with the challenging isolation of elemental fluorine. For centuries, the extreme reactivity of fluorine thwarted the efforts of many chemists. It wasn't until 1886 that Henri Moissan successfully isolated the element through electrolysis, a feat that earned him the Nobel Prize in Chemistry.[1][2] The subsequent development of organofluorine chemistry was gradual, with early work focusing on the synthesis of simple fluorinated hydrocarbons.

The mid-20th century marked a turning point with the burgeoning pharmaceutical and polymer industries. Scientists began to recognize the unique properties conferred by the fluorine atom. Its high electronegativity, small size, and the strength of the carbon-fluorine bond could dramatically alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules.[3] This realization spurred the development of synthetic methodologies for introducing fluorine into a wide array of organic compounds, including aromatic amines like phenylenediamine. The initial syntheses of fluorinated phenylenediamines were often multi-step processes, starting from commercially available fluorinated precursors and involving nitration and subsequent reduction steps. These early efforts paved the way for the diverse and sophisticated applications we see today, from high-performance polymers to life-saving pharmaceuticals.

Physicochemical Properties: The Fluorine Advantage

The introduction of fluorine atoms onto the phenylenediamine ring profoundly influences its physicochemical properties. A comparative analysis with non-fluorinated phenylenediamine reveals key differences in acidity, solubility, and electronic character.

| Property | Phenylenediamine (p-isomer) | 4-Fluoro-1,2-phenylenediamine | Effect of Fluorination |

| pKa (of conjugate acid) | 6.31[4] | Predicted to be lower | The electron-withdrawing nature of fluorine decreases the basicity of the amino groups, resulting in a lower pKa. |

| Solubility in Water | 10% at 40°C[4] | Generally lower | Increased hydrophobicity due to the C-F bond reduces aqueous solubility.[5] |

| Melting Point | 145-147 °C[4] | 97-98 °C[6] | The change in crystal lattice energy due to the fluorine substituent can alter the melting point. |

| Dipole Moment | ~1.5 D | Higher | The highly polar C-F bond increases the overall dipole moment of the molecule. |

Synthesis of Fluorinated Phenylenediamines: Key Experimental Protocols

The synthesis of fluorinated phenylenediamines typically involves electrophilic aromatic substitution or nucleophilic aromatic substitution on a fluorinated benzene derivative, followed by the introduction and reduction of nitro groups.

Synthesis of 4-Fluoro-1,2-phenylenediamine

This common synthetic route involves the nitration of a protected 4-fluoroaniline, followed by deprotection and reduction.

Experimental Protocol:

Step 1: Acetylation of 4-Fluoroaniline

-

In a suitable reaction vessel, dissolve 4-fluoroaniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

-

Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the N-(4-fluorophenyl)acetamide product.

-

Filter, wash with water, and dry the product.

Step 2: Nitration of N-(4-fluorophenyl)acetamide

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, add the N-(4-fluorophenyl)acetamide portion-wise, maintaining the temperature below 10°C.[6]

-

Stir the mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the N-(4-fluoro-2-nitrophenyl)acetamide.

-

Filter, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide

-

Reflux the N-(4-fluoro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the 4-fluoro-2-nitroaniline.

-

Filter, wash with water, and dry the product.

Step 4: Reduction of 4-Fluoro-2-nitroaniline

-

Dissolve 4-fluoro-2-nitroaniline in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (e.g., 1.0 MPa) and stir at room temperature for 8 hours.[6]

-

After the reaction is complete, filter the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine.[6]

Synthesis of Trifluoromethyl-Substituted Phenylenediamines

The introduction of a trifluoromethyl group often requires different synthetic strategies, such as starting from a trifluoromethyl-substituted aniline or employing specialized trifluoromethylating reagents.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1,3-phenylenediamine

A common route involves the reduction of 3,5-dinitrobenzotrifluoride.

-

In a pressure reactor, dissolve 3,5-dinitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas and heat the mixture while stirring.

-

Monitor the reaction by hydrogen uptake or TLC.

-

Once the reduction is complete, cool the reactor, release the pressure, and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 5-(trifluoromethyl)-1,3-phenylenediamine.

Applications in Drug Discovery and Development

Fluorinated phenylenediamines are valuable building blocks in medicinal chemistry, primarily due to the beneficial effects of fluorine on pharmacokinetic and pharmacodynamic properties.

Enhanced Biological Activity and Metabolic Stability

Fluorine's high electronegativity can modulate the pKa of nearby functional groups, leading to enhanced binding affinity to biological targets. Furthermore, the strong C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Table 2: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

| Kinase Target | Non-Fluorinated Analog | IC50 | Fluorinated Analog | IC50 | Fold Improvement |

| Epidermal Growth Factor Receptor (EGFR) | Erlotinib | 2 nM | Gefitinib (contains a fluoro group) | 33 nM | - |

| Bruton's Tyrosine Kinase (BTK) | Analog without fluorine | 5.6 nM | Ibrutinib (contains a fluorophenoxy group) | 0.5 nM | 11.2 |

| p38 MAP Kinase | Pyridinylimidazole analog | 150 nM | Fluorinated pyridinylimidazole analog | 10 nM | 15 |

Note: Data is compiled from various sources for illustrative purposes and direct comparisons should be made with caution.

Role in Signaling Pathways: Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Quinoxaline derivatives, which can be synthesized from ortho-phenylenediamines, have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of stress-induced signaling pathways that can lead to apoptosis and inflammation. Fluorination of these quinoxaline scaffolds can potentially enhance their inhibitory potency.

Figure 1: Simplified schematic of the ASK1 signaling pathway and its inhibition.

Applications in Materials Science: High-Performance Polymers

Fluorinated phenylenediamines are crucial monomers in the synthesis of high-performance polymers, particularly polyimides. The incorporation of fluorine atoms or trifluoromethyl groups into the polymer backbone imparts exceptional properties.

Enhanced Thermal Stability and Dielectric Properties

The high bond energy of the C-F bond contributes to superior thermal stability of fluorinated polyimides compared to their non-fluorinated analogs. Furthermore, the low polarizability of the C-F bond and the increased free volume created by bulky trifluoromethyl groups lead to a lower dielectric constant, a critical property for microelectronics applications.

Table 3: Properties of Polyimides Derived from Fluorinated and Non-Fluorinated Diamines

| Dianhydride | Diamine | Glass Transition Temp. (Tg), °C | Dielectric Constant (1 MHz) | Water Absorption (%) |

| Pyromellitic dianhydride (PMDA) | p-Phenylenediamine (PDA) | >400 | 3.2 | 1.5 |

| Pyromellitic dianhydride (PMDA) | 2,5-Bis(trifluoromethyl)-1,4-phenylenediamine | >420 | 2.8 | 0.5 |